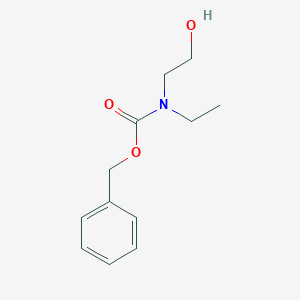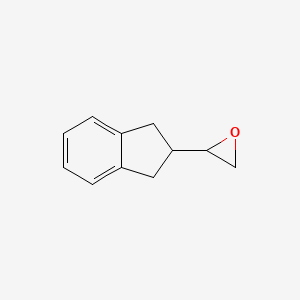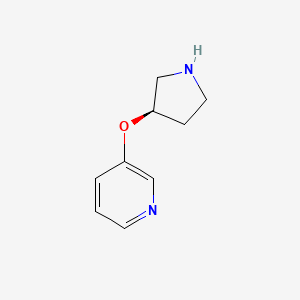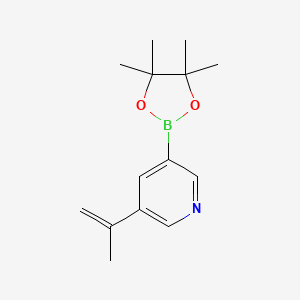![molecular formula C11H9BrN2O2 B8607199 3'-BROMO-2',3'-DIHYDROSPIRO[IMIDAZOLIDINE-4,1'-INDENE]-2,5-DIONE CAS No. 93338-17-1](/img/structure/B8607199.png)
3'-BROMO-2',3'-DIHYDROSPIRO[IMIDAZOLIDINE-4,1'-INDENE]-2,5-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione typically involves multi-step organic reactions. One common method includes the bromination of an indene derivative followed by cyclization with an imidazolidine precursor. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as tetra-n-butylammonium hydrogen sulfate .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted imidazolidine and indene derivatives, which can be further utilized in different chemical applications.
Applications De Recherche Scientifique
3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3,4-dihydro-2(1H)-naphthalenone: Another brominated compound with a similar structure but different chemical properties.
5-Bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one: Shares the bromine and indene moieties but differs in the functional groups attached.
Uniqueness
3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
93338-17-1 |
|---|---|
Formule moléculaire |
C11H9BrN2O2 |
Poids moléculaire |
281.10 g/mol |
Nom IUPAC |
1-bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-5-11(9(15)13-10(16)14-11)7-4-2-1-3-6(7)8/h1-4,8H,5H2,(H2,13,14,15,16) |
Clé InChI |
DIJAVRLNHQUMAB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2C13C(=O)NC(=O)N3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3-Phenylacryloyl)oxy]acetic acid](/img/structure/B8607157.png)
![3-{3-[(4-Methylpiperazin-1-yl)methyl]phenoxy}propan-1-amine](/img/structure/B8607163.png)







